molecular formula C10H12Cl2N2 B562441 N-(2,3-Dichlorophenyl)piperazine-d8 CAS No. 1185116-86-2

N-(2,3-Dichlorophenyl)piperazine-d8

Cat. No.: B562441
CAS No.: 1185116-86-2
M. Wt: 239.169
InChI Key: UDQMXYJSNNCRAS-DUSUNJSHSA-N
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Description

N-(2,3-Dichlorophenyl)piperazine-d8 is a deuterated analogue of N-(2,3-Dichlorophenyl)piperazine. This compound is part of the phenylpiperazine family and is used primarily in scientific research. The deuterium labeling (d8) is often employed in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the compound’s behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)piperazine-d8 typically involves the reaction of 2,3-dichloroaniline with piperazine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

    Starting Materials: 2,3-dichloroaniline and piperazine.

    Deuteration: The use of deuterated solvents or deuterating agents to replace hydrogen atoms with deuterium.

    Reaction Conditions: The reaction is usually conducted at elevated temperatures and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To handle large quantities of reactants.

    Purification Steps: Including crystallization, distillation, or chromatography to achieve high purity levels.

    Quality Control: Rigorous testing to ensure the deuterium incorporation and overall compound integrity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)piperazine-d8 undergoes various chemical reactions, including:

    Substitution Reactions: Where the chlorine atoms can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.

Scientific Research Applications

N-(2,3-Dichlorophenyl)piperazine-d8 is widely used in scientific research, including:

    Chemistry: As a reference standard in NMR spectroscopy and mass spectrometry.

    Biology: To study the metabolic pathways and interactions of phenylpiperazine derivatives.

    Medicine: In the development and testing of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: As a precursor in the synthesis of more complex chemical entities used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)piperazine-d8 involves its interaction with specific molecular targets. It acts as a partial agonist of dopamine D2 and D3 receptors, influencing neurotransmitter release and receptor activity. The deuterium labeling does not significantly alter its pharmacological properties but aids in tracing its metabolic fate and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dichlorophenyl)piperazine: The non-deuterated analogue.

    3,4-Dichlorophenylpiperazine: A positional isomer with different pharmacological properties.

    3-Chlorophenylpiperazine: Another analogue with distinct receptor binding profiles.

Uniqueness

N-(2,3-Dichlorophenyl)piperazine-d8 is unique due to its deuterium labeling, which makes it particularly useful in analytical and tracing studies. The deuterium atoms provide a distinct signature in NMR and mass spectrometry, allowing for precise tracking of the compound’s behavior and interactions.

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-(2,3-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQMXYJSNNCRAS-DUSUNJSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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